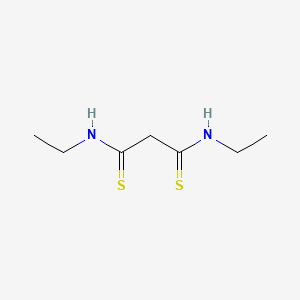
N~1~,N~3~-Diethylpropanebis(thioamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Diethylpropanebis(thioamide) is a compound belonging to the class of thioamides, which are sulfur analogs of amides Thioamides are known for their unique chemical properties, including altered nucleophilicity and hydrogen bonding characteristics due to the substitution of oxygen with sulfur in the carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Diethylpropanebis(thioamide) typically involves the thionation of corresponding amides using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P~2~S~5~). One common method involves the reaction of diethylpropanediamide with Lawesson’s reagent in an appropriate solvent like toluene under reflux conditions . The reaction proceeds through the formation of a thiocarbonyl intermediate, which then converts to the desired thioamide.
Industrial Production Methods
For industrial-scale production, a column-free and aqueous waste-free process has been developed using Lawesson’s reagent. This method involves the use of ethanol or ethylene glycol to decompose by-products, simplifying the purification process and reducing waste . This approach is advantageous for large-scale synthesis due to its efficiency and environmental benefits.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Diethylpropanebis(thioamide) can undergo various chemical reactions, including:
Oxidation: Thioamides can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of thioamides can yield corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: Thioamides can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thioamides
Aplicaciones Científicas De Investigación
N~1~,N~3~-Diethylpropanebis(thioamide) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N1,N~3~-Diethylpropanebis(thioamide) involves its interaction with molecular targets through the formation of covalent adducts. For example, thioamides can form covalent bonds with nicotinamide adenine dinucleotide (NAD), inhibiting enzymes such as InhA in Mycobacterium tuberculosis . This inhibition disrupts essential biochemical pathways, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Propylthiouracil: Used for the treatment of hyperthyroidism.
Thiamazole: Another antithyroid drug.
Etionamide and Protionamide: Used for the treatment of tuberculosis.
Uniqueness
N~1~,N~3~-Diethylpropanebis(thioamide) is unique due to its specific structural features and reactivity. Compared to other thioamides, it offers distinct advantages in terms of stability and target affinity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
38534-98-4 |
|---|---|
Fórmula molecular |
C7H14N2S2 |
Peso molecular |
190.3 g/mol |
Nombre IUPAC |
N,N'-diethylpropanedithioamide |
InChI |
InChI=1S/C7H14N2S2/c1-3-8-6(10)5-7(11)9-4-2/h3-5H2,1-2H3,(H,8,10)(H,9,11) |
Clave InChI |
RUUSCVCVIXAOCB-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=S)CC(=S)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


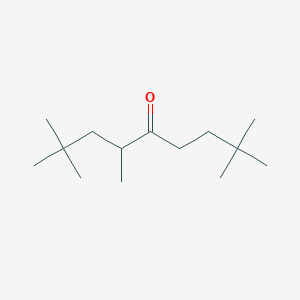
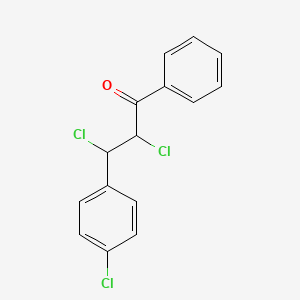

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
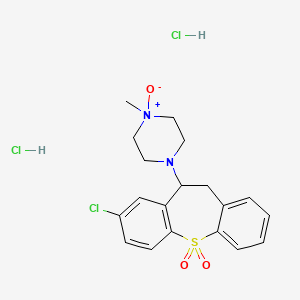
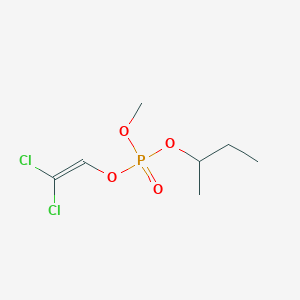
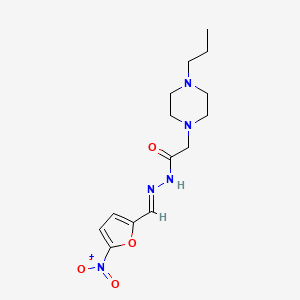
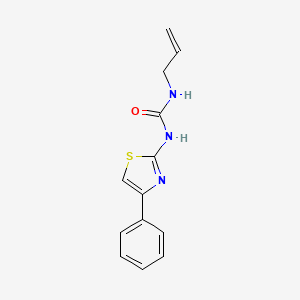

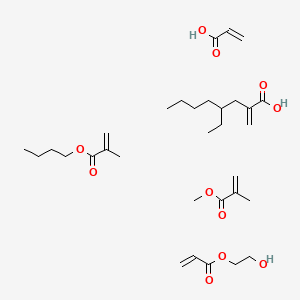

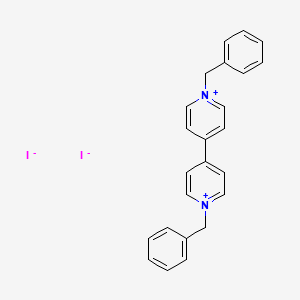
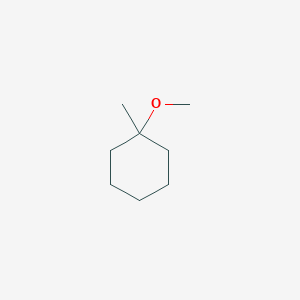
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
